(5-Aminopyrimidin-2-yl)methanol

Lipophilicity Drug-likeness ADME Prediction

Medicinal chemistry programs targeting mutant kinases face regioisomer supply risks that alter final drug ADME properties. This 5-amino-2-hydroxymethyl pyrimidine provides validated geometry for third-generation EGFR TKI synthesis. - XLogP -0.449, TPSA 72.03 Ų - balances lipophilicity for CNS vs. peripheral profiling - Enables orthogonal functionalization for kinase selectivity libraries - Available as free base (98+%) or HCl salt (CAS 2704285-26-5) for stability

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
Cat. No. B11809508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Aminopyrimidin-2-yl)methanol
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)CO)N
InChIInChI=1S/C5H7N3O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3,6H2
InChIKeyGARSQUKBOPVGKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (5-Aminopyrimidin-2-yl)methanol


(5-Aminopyrimidin-2-yl)methanol (CAS 1240594-54-0) is a heterocyclic small molecule with the formula C5H7N3O . Its core structure is a pyrimidine ring substituted with an amino group at the 5-position and a hydroxymethyl group at the 2-position. This substitution pattern creates a unique dual-vector hydrogen bond (H-bond) donor/acceptor profile, making it a critical synthetic intermediate for the development of aminopyrimidine derivatives, particularly those targeting mutant kinases like the Epidermal Growth Factor Receptor (EGFR) [1]. It is supplied as a free base or, commonly, as a hydrochloride salt (CAS 2704285-26-5) for enhanced stability and handling .

5‑amino‑2‑hydroxymethyl pyrimidine core with dual‑vector H‑bond donor/acceptor topology
Supports synthesis of kinase inhibitor research probes, including mutant EGFR programs
Available as free base or HCl salt for handling and stability selection

Why Regioisomer Substitution Fails


Substituting (5-Aminopyrimidin-2-yl)methanol with another aminopyrimidine methanol regioisomer or the non-aminated analog is not functionally equivalent. The specific 5-amino-2-hydroxymethyl substitution pattern creates a distinct electronic environment and a unique H-bond donor/acceptor topology that directly controls the geometry of subsequent derivatization and the final ligand's interaction with the kinase hinge region [1]. As the quantitative evidence below shows, this results in materially different lipophilicity (XLogP), polar surface area (PSA), and complexity compared to its closest analogs . These computed differences translate to divergent pharmacokinetic profiles and synthetic utility in the final drug candidates, making blind generic substitution a high-risk procurement strategy.

Regioisomer substitution (e.g., 4‑ or 5‑ylmethanol) alters hydrogen‑bond topology and electronic environment, which may shift hinge‑region interaction profiles.
Non‑aminated analog (pyrimidin‑2‑ylmethanol) lacks the amino hydrogen‑bond vector, reducing polar surface area and potentially changing permeability predictions.
Lipophilicity and ionization differences across regioisomers can result in divergent ADME projections; blind generic substitution may compromise synthetic utility for kinase programs.

Quantitative Comparator Evidence


Lipophilicity Profile vs. Regioisomeric Analogs

The target compound demonstrates a balanced lipophilicity profile that is distinct from its regioisomers. Its computed XLogP of -0.449 positions it as a moderately hydrophilic molecule, which is a highly desirable characteristic for central nervous system (CNS) drug-likeness and oral bioavailability . This is in contrast to the (2-Aminopyrimidin-5-yl)methanol regioisomer, which is significantly more hydrophilic with a LogP of -1.40, and the (2-Aminopyrimidin-4-yl)methanol analog, which is more lipophilic with a LogP of 0.1323 [1].

Lipophilicity Profile vs. Regioisomers
Head-to-head
XLogP = -0.449 (target)
vs. -1.40 (5‑ylmethanol), 0.1323 (4‑ylmethanol), -0.8 (4‑yl regioisomer)
Moderate hydrophilicity may support balanced solubility/permeability for CNS drug‑likeness research.
Computed values from ChemSrc and Molbase databases.
Lipophilicity Drug-likeness ADME Prediction XLogP Regioisomer Comparison

Polar Surface Area vs. Non-Aminated Analog

The target compound's TPSA of 72.03 Ų, resulting from its dual-vector amino and hydroxymethyl groups, distinguishes it from the simpler pyrimidin-2-ylmethanol scaffold . The non-aminated analog has a significantly lower TPSA of 46.01 Ų . This 26.02 Ų gap has direct implications for predicting a compound's ability to cross the blood-brain barrier, where a common threshold is below 90 Ų, but values closer to 90 Ų can limit CNS penetration and enhance peripheral selectivity.

Polar Surface Area vs. Non‑Aminated Analog
Head-to-head
TPSA = 72.03 Ų (target)
vs. 46.01 Ų (pyrimidin‑2‑ylmethanol)
Higher TPSA may influence blood‑brain barrier penetration predictions; provides a basis for CNS exposure tuning.
Computed data from Dempochem and Chem960.
Permeability Blood-Brain Barrier TPSA Physicochemical Properties Scaffold Comparison

Molecular Complexity vs. 4-Substituted Regioisomer

The molecular complexity score of (5-Aminopyrimidin-2-yl)methanol is 183.90 . This is more than double the complexity score of 88.3 for its direct (5-Aminopyrimidin-4-yl)methanol regioisomer . Furthermore, its pKa is predicted to be 7.13, indicating it will exist in a partially ionized state at physiological pH, unlike the less complex regioisomer whose ionization behavior will differ .

Complexity & pKa vs. 4‑Regioisomer
Head-to-head
Complexity 183.90 (target) vs. 88.3
Predicted pKa = 7.13 (target)
Higher complexity suggests scaffold diversity; pKa near physiological pH may modulate ionization‑dependent properties.
Computed from Dempochem/Chem960.
Molecular Complexity Scaffold Diversity Lead Optimization pKa Ionization

Key Intermediate for Mutant EGFR Inhibitors

Patents from Yuhan Corporation and others explicitly claim novel intermediates, including aminopyrimidine derivatives with this substitution pattern, for synthesizing selective inhibitors against mutant EGFR kinases (e.g., T790M) [1][2]. This contrasts with simpler pyrimidine methanol analogs lacking the amino group, which are used in non-kinase contexts like PDE5 inhibitor synthesis (e.g., avanafil) . The presence of the free amino group is the structural feature that enables the crucial subsequent C-N coupling reactions that build the final kinase inhibitor pharmacophore.

Patent Precedent for Kinase Inhibitors
Class-level inference
Claimed in multiple patent families for mutant EGFR inhibitors (e.g., lazertinib/olmutinib context).
Positions the building block for oncology kinase programs rather than general small‑molecule synthesis.
Based on patent family analysis: CN‑111295381‑A, WO2018119792A1.
EGFR T790M Kinase Inhibitor Synthetic Intermediate Non-Small Cell Lung Cancer Patent Evidence

High-Value Procurement Scenarios


Mutant EGFR Inhibitor Synthesis

Procurement of this scaffold is strategically justified for medicinal chemistry programs developing novel third-generation EGFR tyrosine kinase inhibitors (TKIs) to overcome T790M-mediated resistance. The 5-amino group provides a synthetic handle for building the critical aniline or related hinge-binding motifs, and its balanced LogP (-0.449) predicts superior ADME properties over more hydrophilic regioisomers . Its established use in this context is supported by multiple patent families [1].

Kinase Selectivity Profiling Libraries

The specific geometry of the 2-hydroxymethyl and 5-amino groups on the pyrimidine core allows for divergent, orthogonal functionalization. This makes it a superior scaffold for generating focused libraries aimed at probing kinase selectivity, a use case that is not supported by the (5-Aminopyrimidin-4-yl)methanol regioisomer due to its different spatial arrangement and lower molecular complexity . Procuring high-purity free base (98+%) or HCl salt (≥97%) is critical for ensuring high-yielding, reproducible parallel chemistry.

CNS vs. Peripheral Target Engagement

Utilize (5-Aminopyrimidin-2-yl)methanol to synthesize matched molecular pairs for investigating CNS vs. peripheral target engagement. Its TPSA of 72.03 Ų positions it near the upper limit for ideal CNS drug properties, allowing researchers to deliberately tune brain penetration. By comparing derivatives made from this scaffold against those from the non-aminated analog (TPSA 46.01 Ų) , teams can establish a direct structure-property relationship (SPR) for CNS exposure within a kinase program.

Dual JAK/TYK2 Inhibitor Development

Given the crucial role of the aminopyrimidine moiety in binding to the hinge region of Janus kinases (JAKs) [2], procuring this building block enables the design of dual JAK/TYK2 inhibitors. Its computed pKa (7.13) near physiological pH can be exploited to modulate the ionization state and, consequently, the potency and selectivity profile against the JAK family members, which is a key differentiator from other aminopyrimidine scaffolds.

Application
Selection Property
Validation Focus
Mutant EGFR inhibitor lead optimization
Free amino synthetic handle and moderate lipophilicity profile
Hinge‑binding motif integration and ADME property review
Kinase selectivity library design
Divergent orthogonal functionalization from 2‑hydroxymethyl and 5‑amino vectors
Isoform selectivity and scaffold diversity assessment
CNS vs. peripheral target engagement studies
Polar surface area at the upper range for CNS drug‑likeness
Brain penetration tuning via matched molecular pair SPR
Dual JAK/TYK2 inhibitor development
Aminopyrimidine core with pKa near physiological range
Potency and selectivity profiling across JAK family members
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